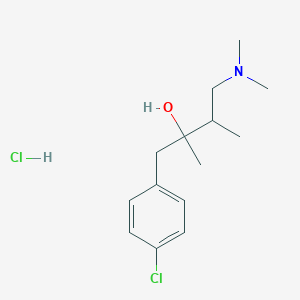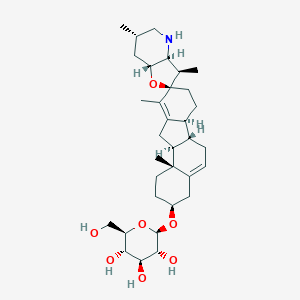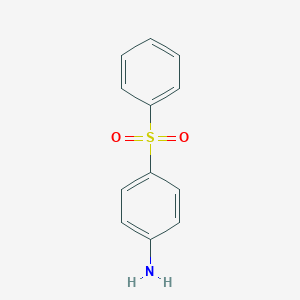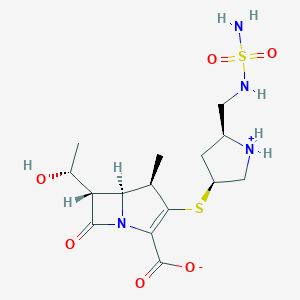
アンヒドロエリスロマイシン A
概要
説明
Anhydroerythromycin A is a degradation product of the macrolide antibiotic erythromycin A. It is formed through the acid-catalyzed dehydration of erythromycin A both in vitro and in vivo . Although it has negligible antibacterial activity, it plays a significant role in inhibiting drug oxidation in the liver, leading to unwanted drug-drug interactions .
科学的研究の応用
アンヒドロエリスロマイシンAには、科学研究におけるいくつかの応用があります。
作用機序
アンヒドロエリスロマイシンAは、主に肝臓での薬物酸化を阻害することによって効果を発揮します。 この阻害は、肝臓酵素、特にシトクロムP450酵素との相互作用によるものです 。 この化合物はこれらの酵素に結合し、他の薬物の酸化を阻害し、潜在的な薬物相互作用につながります .
6. 類似の化合物との比較
アンヒドロエリスロマイシンAは、その特定の形成経路とその肝臓酵素活性への影響のために、エリスロマイシンの他の分解産物と比較してユニークです。 類似の化合物には以下が含まれます。
エリスロマイシンAエノールエーテル: 酸性条件下で形成されますが、構造的特徴が異なります.
シュードエリスロマイシンAエノールエーテル: 中性またはアルカリ性条件下で形成されます.
これらの化合物は、化学構造と形成される条件が異なり、アンヒドロエリスロマイシンAの形成と生物活性におけるユニークさを強調しています .
生化学分析
Biochemical Properties
Anhydroerythromycin A has negligible antibacterial activity, but it inhibits drug oxidation in the liver . This makes it responsible for unwanted drug-drug interactions
Cellular Effects
In cellular processes, Anhydroerythromycin A may be capable of modulating inflammation . It has been observed to have effects on various types of cells and cellular processes, including influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Anhydroerythromycin A involves its interaction with the liver’s drug oxidation process . It exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Anhydroerythromycin A exhibits temporal effects. Two days after the end of treatment, subinhibitory concentrations were observed in plasma and interstitial space of both soft tissues, while 7 days after the end of treatment, erythromycin was not detectable in any compartment .
Dosage Effects in Animal Models
The effects of Anhydroerythromycin A vary with different dosages in animal models
Metabolic Pathways
Anhydroerythromycin A is involved in the metabolic pathways of erythromycin degradation . It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, affecting its localization or accumulation .
準備方法
アンヒドロエリスロマイシンAは、主にエリスロマイシンAの酸触媒分解によって合成されます。 このプロセスには、酸性条件下でエリスロマイシンAから水分子を削除することが含まれます 。 反応は、エリスロマイシンAを酸性水溶液に溶解させることによってin vitroで行うことができます。 分解プロセスは、同様の酸性条件下でin vivoでも観察されます .
合成は、アンヒドロエリスロマイシンAの収率を最大化するように、反応環境のpHと温度を制御することによって最適化することができます .
化学反応の分析
アンヒドロエリスロマイシンAは、次のようないくつかの種類の化学反応を起こします。
酸化: 特定の条件下で酸化される可能性がありますが、酸化生成物に関する詳細な研究は限られています。
置換: アンヒドロエリスロマイシンAは、特に求核剤の存在下で置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、脱水のための強酸、酸化のための酸化剤、還元のための還元剤などがあります 。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
類似化合物との比較
Anhydroerythromycin A is unique compared to other degradation products of erythromycin due to its specific formation pathway and its impact on liver enzyme activity. Similar compounds include:
Erythromycin A enol ether: Formed under acidic conditions, but with different structural characteristics.
Pseudoerythromycin A enol ether: Formed under neutral or alkaline conditions.
These compounds differ in their chemical structure and the conditions under which they are formed, highlighting the uniqueness of anhydroerythromycin A in terms of its formation and biological activity .
特性
IUPAC Name |
(1S,2R,3R,4S,5R,8R,9S,10S,11R,12R,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25-36(10)29(40)22(6)37(50-36)18(2)16-35(9,49-37)31(48-33-27(39)24(38(11)12)15-19(3)44-33)20(4)28(21(5)32(42)46-25)47-26-17-34(8,43-13)30(41)23(7)45-26/h18-31,33,39-41H,14-17H2,1-13H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAVHPRGGAUFDN-JTQLBUQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(C(C(C3(O2)C(CC(O3)(C(C(C(C(C(=O)O1)C)OC4CC(C(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)OC)C)O[C@H]5[C@@H]([C@H](C[C@H](O5)C)N(C)C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016176 | |
| Record name | Anhydroerythromycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23893-13-2 | |
| Record name | Anhydroerythromycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023893132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydroerythromycin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANHYDROERYTHROMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BR5PL6H39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of anhydroerythromycin A?
A: The molecular formula of anhydroerythromycin A is C37H65NO12, and its molecular weight is 715.91 g/mol. []
Q2: Is anhydroerythromycin A chiral?
A: Yes, anhydroerythromycin A has 19 chiral centers, one more than erythromycin A due to the chirality at C-9. []
Q3: What spectroscopic techniques are used to characterize anhydroerythromycin A?
A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR, is instrumental in determining the structure and conformation of anhydroerythromycin A. [, ] Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), is valuable for identifying and quantifying anhydroerythromycin A in complex mixtures. [, ] Infrared (IR) spectroscopy provides insights into the functional groups and hydrogen bonding patterns within the molecule. [, ]
Q4: How does anhydroerythromycin A form from erythromycin A?
A: Anhydroerythromycin A is generated from the acid-catalyzed degradation of erythromycin A. [, ] The previously accepted mechanism, involving erythromycin A enol ether as an intermediate, has been challenged. Recent studies using NMR suggest that both the enol ether and anhydroerythromycin A exist in equilibrium with erythromycin A. [] The actual degradation pathway involves the slow loss of cladinose from erythromycin A. []
Q5: Can anhydroerythromycin A be further modified chemically?
A: Yes, modifications of the aglycone lactone ring of anhydroerythromycin A are possible. For example, treatment with hydrogen peroxide leads to the formation of the N-oxide of the 8,9-epoxy derivative. This derivative can be further converted to 8-hydroxy-9-deoxoerythromycin A by catalytic reduction. []
Q6: How is anhydroerythromycin A metabolized in the body?
A: While the metabolic pathways of anhydroerythromycin A itself haven't been extensively studied, research on motilides (erythromycin derivatives with gastrointestinal motor stimulating activity) suggests that hydroxylation at the 14 and 15 positions can occur in dogs. [] These hydroxylated metabolites have been found to possess stronger contractile activity than their parent compounds. []
Q7: Does the presence of food affect the absorption of erythromycin esters, and consequently, the formation of anhydroerythromycin A?
A: Yes, food can delay the absorption of erythromycin esters like erythromycin acistrate, but it doesn't significantly affect the overall bioavailability. [] Although food delays the initial absorption, the maximum concentration (Cmax) and area under the curve (AUC) remain comparable between fasting and fed states. [] This suggests that while food intake might transiently influence the formation of anhydroerythromycin A, it doesn't drastically alter its overall exposure.
Q8: What is the impact of anhydroerythromycin A on drug-drug interactions?
A: Anhydroerythromycin A has been shown to inhibit drug oxidation in the liver, potentially leading to unwanted drug-drug interactions. [] The exact mechanism of this inhibition requires further investigation.
Q9: Can anhydroerythromycin A contribute to the development of antibiotic resistance?
A: Research indicates that even trace amounts of anhydroerythromycin A (1 ng/L) can induce resistance to macrolide-lincosamide-streptogramin B (MLSB) antibiotics in staphylococci. [] This suggests that its presence in the environment, particularly in wastewater, might contribute to the spread of antibiotic resistance.
Q10: How is anhydroerythromycin A typically quantified?
A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is commonly employed for the quantitative analysis of anhydroerythromycin A in various matrices, including biological fluids, honey, and environmental samples. [, , ]
Q11: What are the advantages of using solid-phase microextraction (SPME) for the analysis of anhydroerythromycin A?
A: SPME offers a simple, solvent-free method for extracting anhydroerythromycin A and other erythromycin degradation products from aqueous solutions. [] When combined with LC-MS/MS, it provides a powerful tool for studying the degradation kinetics of erythromycin A. []
Q12: Are there any alternative analytical techniques for detecting anhydroerythromycin A?
A: Besides LC-MS/MS, amperometric detection coupled with HPLC can also be used for the analysis of anhydroerythromycin A in biological fluids. [] This method offers a stability-indicating approach to monitor the degradation of erythromycin over time. []
Q13: What are the potential environmental risks associated with anhydroerythromycin A?
A: Anhydroerythromycin A has been detected in wastewater, indicating its release into the environment. [, ] Its ability to induce antibiotic resistance in bacteria, even at low concentrations, poses a significant environmental risk. [] More research is needed to fully understand its ecotoxicological effects and persistence in the environment.
Q14: Are there any strategies to mitigate the environmental impact of anhydroerythromycin A?
A: While specific strategies for anhydroerythromycin A are under-researched, addressing the broader issue of pharmaceutical contamination in wastewater is crucial. This includes optimizing wastewater treatment processes to effectively remove pharmaceuticals and promoting the development of environmentally friendly antibiotics that degrade into less harmful byproducts. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)













